3-O-Methyl-D-glucopyranose-d3

Descripción

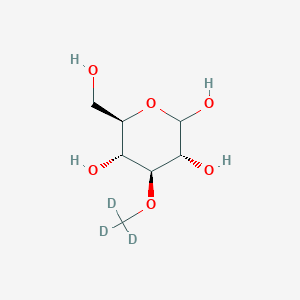

3-O-Methyl-D-glucopyranose-d3 is a deuterated derivative of 3-O-methyl-D-glucopyranose, where three hydrogen atoms in the methyl group are replaced with deuterium (²H). Key characteristics include:

- Molecular Formula: C₇H₁₁D₃O₆ .

- Molecular Weight: 197.20 g/mol .

- Structure: A glucose derivative with a methyl group at the 3-O position and deuterium labeling (Figure 1).

- Applications: Used as a stable isotope-labeled internal standard in mass spectrometry and metabolic tracer studies due to its resistance to metabolic degradation .

Propiedades

Fórmula molecular |

C7H14O6 |

|---|---|

Peso molecular |

197.20 g/mol |

Nombre IUPAC |

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-(trideuteriomethoxy)oxane-2,3,5-triol |

InChI |

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1/i1D3 |

Clave InChI |

SCBBSJMAPKXHAH-OXXFEEDPSA-N |

SMILES isomérico |

[2H]C([2H])([2H])O[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O |

SMILES canónico |

COC1C(C(OC(C1O)O)CO)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chemical Synthesis: 3-O-Methyl-D-glucopyranose can be synthesized through the methylation of glucose.

Enzymatic Synthesis: Enzymatic methods can also be employed to methylate glucose, although these methods are less common compared to chemical synthesis.

Industrial Production Methods: : Industrial production of 3-O-Methyl-D-glucopyranose-d3 typically involves large-scale chemical synthesis using the aforementioned methylation techniques. The process is optimized for high yield and purity, ensuring the compound meets research-grade standards .

Análisis De Reacciones Químicas

Types of Reactions

Reduction: Reduction reactions are less common for this compound due to its stable structure.

Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as methyl iodide and sodium hydroxide are used for methylation reactions.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the compound .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

3-O-Methyl-D-glucopyranose-d3 acts as a passive carrier-mediated transported glucose analogue. It is transported across cell membranes via glucose transporters but is not metabolized, making it useful for studying glucose transport without the confounding effects of glucose metabolism . The compound interacts with glucose transporters, facilitating the study of their function and regulation .

Comparación Con Compuestos Similares

Non-Deuterated Counterparts

3-O-Methyl-α-D-glucopyranose

Positional Isomers

Acetylated and Substituted Derivatives

Methyl α-D-glucopyranoside (1)

- Molecular Formula : C₇H₁₄O₆ .

- Molecular Weight : 194.18 g/mol .

- Key Differences: Methylation at the anomeric (1-O) position renders it non-reducing, making it useful as a glycosylation intermediate. In contrast, 3-O-methylation retains the reducing end but modifies solubility and hydrogen-bonding capacity .

Methyl 6-O-acetyl-α-D-glucopyranoside (2)

Chlorozotocin

Disaccharide Derivatives

Methyl α-D-laminaribioside

- Molecular Formula : C₁₃H₂₄O₁₁ .

- Molecular Weight : 356.32 g/mol .

- Key Differences: A disaccharide with a β-1,3 glycosidic linkage. Its structural complexity contrasts with the monosaccharide simplicity of 3-O-methyl-D-glucopyranose-d3, enabling unique interactions in immunology research .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Isotopic and Positional Effects

Research Findings

- Deuteration Effects: The deuterated methyl group in 3-O-methyl-D-glucopyranose-d3 enhances metabolic stability by slowing enzymatic cleavage, making it ideal for long-term tracer studies .

- Therapeutic vs. Analytical Use: Chlorozotocin’s glucose carrier minimizes bone marrow toxicity, whereas 3-O-methyl-D-glucopyranose-d3’s inertness prioritizes analytical accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.